molecular formula C11H21O3P B15290656 Di-tert-butyl propadienylphosphonate CAS No. 25383-48-6

Di-tert-butyl propadienylphosphonate

Cat. No.: B15290656
CAS No.: 25383-48-6
M. Wt: 232.26 g/mol
InChI Key: NZXLRRWVIZTRAU-UHFFFAOYSA-N
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Description

Di-tert-butyl propadienylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a propadienyl moiety, with two tert-butyl groups providing steric protection

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl propadienylphosphonate can be synthesized through a variety of methods. One common approach involves the reaction of di-tert-butyl phosphite with propadienyl halides under controlled conditions. The reaction typically requires a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl propadienylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-tert-butyl propadienylphosphonate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of di-tert-butyl propadienylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The propadienyl moiety provides additional reactivity, allowing the compound to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl phosphite
  • Di-tert-butyl peroxide
  • Di-tert-butyl disulfide

Uniqueness

Di-tert-butyl propadienylphosphonate is unique due to its combination of a propadienyl group with a phosphonate moiety, providing distinct reactivity and steric properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications where both steric protection and reactivity are required .

Properties

InChI

InChI=1S/C11H21O3P/c1-8-9-15(12,13-10(2,3)4)14-11(5,6)7/h9H,1H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXLRRWVIZTRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(C=C=C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570790
Record name Di-tert-butyl propadienylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25383-48-6
Record name Di-tert-butyl propadienylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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